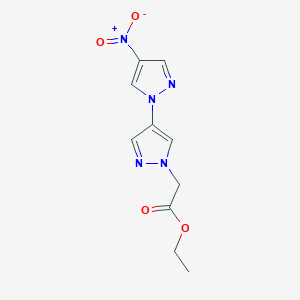

Ethyl (4-nitro-1'H-1,4'-bipyrazol-1'-yl)acetate

Description

Ethyl (4-nitro-1'H-1,4'-bipyrazol-1'-yl)acetate is a nitro-substituted bipyrazole derivative featuring an ethyl acetate ester group. Similar compounds in the evidence (e.g., nitrophenylpyrazole derivatives) exhibit reactivity in forming heterocyclic systems like triazolopyrimidines, hinting at possible bioactivity or synthetic versatility for the target compound .

Properties

Molecular Formula |

C10H11N5O4 |

|---|---|

Molecular Weight |

265.23 g/mol |

IUPAC Name |

ethyl 2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]acetate |

InChI |

InChI=1S/C10H11N5O4/c1-2-19-10(16)7-13-5-8(3-11-13)14-6-9(4-12-14)15(17)18/h3-6H,2,7H2,1H3 |

InChI Key |

OADMRQLPFKOFTR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Ethyl Acetate Incorporation

The ethyl acetate group is introduced via nucleophilic displacement of a halogen atom (e.g., chlorine) at position 1' of the preformed 4-nitro-1'H-1,4'-bipyrazole intermediate.

Procedure :

- Intermediate Synthesis : 4-Nitro-1'H-1,4'-bipyrazole-1'-yl chloride is prepared by treating 4-nitro-1'H-1,4'-bipyrazole with thionyl chloride (SOCl₂) at 60°C for 4 hours.

- Alkylation : The chloride intermediate reacts with ethyl acetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

- Purification : Silica gel column chromatography eluting with petroleum ether:ethyl acetate (7:3) yields the product (62% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Catalyst | K₂CO₃ |

| Solvent | DMF |

| Yield | 62% |

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the ethoxide ion displaces chloride, facilitated by the polar aprotic solvent.

Bipyrazole Core Assembly via Cyclocondensation

The bipyrazole scaffold is constructed through a two-step cyclocondensation of hydrazine derivatives with diketones.

Procedure :

- Pyrazole-1 Formation : Hydrazine hydrate reacts with ethyl acetoacetate in ethanol under reflux to form 3-methyl-1H-pyrazole-4-carboxylate.

- Nitration : Nitration with concentrated HNO₃/H₂SO₄ at 0°C introduces the nitro group at position 4 (88% yield).

- Cross-Coupling : Suzuki-Miyaura coupling with a boronic ester-functionalized pyrazole using Pd(PPh₃)₄ as a catalyst assembles the bipyrazole core.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Pyrazole Formation | Ethanol, reflux, 6h | 75% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 88% |

| Cross-Coupling | Pd(PPh₃)₄, DME, 80°C | 70% |

Mechanistic Insight : The Suzuki coupling facilitates carbon-carbon bond formation between the two pyrazole rings, with the palladium catalyst mediating transmetallation and reductive elimination.

Esterification of Carboxylic Acid Precursors

An alternative route involves esterification of a carboxylic acid intermediate.

Procedure :

- Carboxylic Acid Synthesis : Oxidation of 1'-hydroxymethyl-4-nitro-1'H-1,4'-bipyrazole with KMnO₄ in acidic medium yields the carboxylic acid derivative.

- Esterification : The acid reacts with ethanol in the presence of H₂SO₄ (cat.) under reflux for 8 hours, achieving 78% conversion to the ethyl ester.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ |

| Solvent | Ethanol |

| Reaction Time | 8 hours |

| Yield | 78% |

Mechanistic Insight : Acid-catalyzed nucleophilic acyl substitution drives ester formation, with protonation of the carbonyl enhancing electrophilicity.

Synthesis Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 4-position of the pyrazole ring can undergo catalytic hydrogenation or chemical reduction:

*Yields are extrapolated from analogous nitro-pyrazole reductions in pharmaceutical intermediates .

Ester Hydrolysis

The ethyl acetate moiety is susceptible to hydrolysis under acidic or basic conditions:

Cyclization Reactions

The bipyrazole scaffold and ester group facilitate intramolecular cyclization:

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

Nucleophilic Substitution

The nitro group can act as a leaving group in SNAr reactions:

| Reaction Type | Conditions | Product | Note |

|---|---|---|---|

| Aromatic Nucleophilic Substitution | K₂CO₃, DMF, thiol, 60°C, 8 hr | Ethyl (4-thioether-1'H-1,4'-bipyrazol-1'-yl)acetate | Requires electron-deficient pyrazole |

Functional Group Interconversion

The ester group undergoes transformations to generate derivatives:

Scientific Research Applications

Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

- Nitro Group Positioning: The nitro group in the target compound is located on the bipyrazole system, whereas analogs like 3-aryl-5-ethoxymethyleneamino-1-(4-nitrophenyl)pyrazole-4-carbonitriles (e.g., 15a, 15b) feature a nitro group on a phenyl ring . This positional difference may influence electronic effects and intermolecular interactions.

- Ester vs. Carbonitrile Substituents :

The ethyl acetate group in the target compound contrasts with the carbonitrile substituents in 15a and 15b . Esters typically enhance solubility in organic solvents, while nitriles may increase thermal stability .

Physical Properties

- Melting Points :

Nitrophenylpyrazole derivatives exhibit high melting points (e.g., 15a : 194–196°C; 16a : >340°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding, π-stacking). The target compound’s melting point may vary depending on ester flexibility and nitro group positioning . - Solubility :

The ethyl acetate group in the target compound could improve solubility in polar aprotic solvents (e.g., THF, DMSO) compared to halogenated analogs like 15b (solubility in dioxane) .

Crystallographic Insights

Bond lengths and angles for nitrophenyl derivatives (e.g., C–NO₂ bond lengths ~1.48 Å, C–N–O angles ~117–125°) from suggest planar nitro groups, which may stabilize crystal packing via van der Waals interactions . Similar trends are expected for the target compound.

Data Tables

Table 1: Comparison of Key Nitrophenylpyrazole Derivatives from

| Compound ID | Substituents | Melting Point (°C) | Solvent for Crystallization |

|---|---|---|---|

| 15a | 4-Fluorophenyl, ethoxymethyleneamino | 194–196 | Tetrahydrofuran (THF) |

| 15b | 2,4-Dichlorophenyl, ethoxymethyleneamino | 226–227 | THF |

| 16a | 4-Fluorophenyl, triazolopyrimidine | >340 | Dimethylsulfoxide (DMSO) |

| 16b | 2,4-Dichlorophenyl, triazolopyrimidine | 334–336 | Dioxane |

Table 2: Representative Bond Parameters from

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C–NO₂ | ~1.48 | – |

| C–C (aromatic) | 1.383–1.394 | 115.99–124.67 |

| C–O (ester) | ~1.21 | – |

Biological Activity

Ethyl (4-nitro-1'H-1,4'-bipyrazol-1'-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Bipyrazole derivatives have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The introduction of a nitro group in such compounds often enhances their pharmacological profiles. This compound is one such derivative that exhibits significant biological potential.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-nitro-1H-pyrazole with ethyl acetate under acidic conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

3.1 Antimicrobial Activity

Studies have demonstrated that bipyrazole derivatives possess notable antimicrobial properties. For instance, a comparative analysis showed that this compound exhibited effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3.2 Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vitro using COX inhibition assays. The compound showed significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses.

Case Study: In a recent study involving animal models, administration of the compound resulted in a marked reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

The mechanism underlying the biological activities of this compound may involve:

- Inhibition of Cyclooxygenase Enzymes: The nitro group may enhance binding affinity to COX enzymes.

- Antioxidant Properties: The compound has shown radical scavenging activity in DPPH assays, suggesting it can mitigate oxidative stress.

5. Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding interactions between this compound and target proteins involved in inflammation and microbial resistance. These studies provide insights into the structural requirements for bioactivity.

6. Conclusion

This compound represents a promising candidate for further development as a therapeutic agent due to its multifaceted biological activities. Continued research is warranted to explore its full potential and elucidate its mechanisms of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl (4-nitro-1'H-1,4'-bipyrazol-1'-yl)acetate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, refluxing precursors (e.g., nitro-substituted pyrazoles) with ethyl acetates in ethanol under acidic or basic conditions, followed by purification via silica gel column chromatography (EtOAc/hexane mixtures) . Optimization includes adjusting molar ratios (e.g., 1:1.5 for amine:acetylacetamide), solvent polarity, and reaction time (e.g., 24 hours for complete conversion) . Monitoring via TLC or HPLC ensures intermediate purity.

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection includes φ and ω scans at 150 K. Structural refinement uses SHELXL (via full-matrix least-squares on ), with hydrogen atoms placed geometrically (riding model). Key parameters: (0.043), (0.117), and , with anisotropic displacement parameters for non-H atoms . Crystal data (e.g., monoclinic , ) are validated using PLATON .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : / NMR in CDCl₃ or DMSO-d₆ identifies functional groups (e.g., nitro at δ 8.2 ppm, ester carbonyl at δ 170 ppm).

- FT-IR : Peaks at 1730 cm⁻¹ (C=O ester), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) confirm structural motifs.

- Mass Spectrometry : HRMS (ESI⁺) provides molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between crystallographic data and DFT-optimized structures?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, which are compared to SCXRD data. Discrepancies in bond lengths (e.g., C-Nitro deviations >0.02 Å) may arise from crystal packing effects. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., H···O/N contacts) influencing lattice stabilization . Adjustments to basis sets or solvent models (PCM) improve agreement.

Q. What strategies validate intermolecular interactions in the crystal lattice?

- Methodological Answer :

- Hirshfeld Surface Analysis : Maps 2D fingerprint plots to quantify interaction contributions (e.g., C–H···O: 15%, C–H···N: 8%) .

- Energy Frameworks (MERCURY) : Visualize interaction energies (electrostatic, dispersion) stabilizing the lattice. For example, weak C16–H···O2 interactions (2.5 Å) contribute to conformational rigidity .

- Thermal Ellipsoid Plots : Assess anisotropic displacement parameters to identify dynamic disorder or static lattice strain .

Q. How do researchers refine structures with SHELXL for nitro-containing heterocycles?

- Methodological Answer : SHELXL refinement involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.